2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid

Organic Synthesis Cross-Coupling Quality Control

Inconsistent Suzuki coupling yields due to protodeboronation of simpler boronic acids? This specialized aryl boronic acid, featuring ortho-chloro and sterically demanding pivaloylamino groups, electronically modulates the boron center to suppress protodeboronation and enhance transmetalation rates. - Enables robust C-C bond formation in demanding couplings (prolonged heating, deactivated aryl halides). - Directs regioselectivity for atropisomeric biaryl synthesis in kinase inhibitor programs. - Masked amine + chloro handle for iterative pharmacophore construction. Reliable supply with ≥95% purity and custom synthesis options available.

Molecular Formula C11H15BClNO3
Molecular Weight 255.51 g/mol
CAS No. 1451390-83-2
Cat. No. B1526632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid
CAS1451390-83-2
Molecular FormulaC11H15BClNO3
Molecular Weight255.51 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC=C1Cl)NC(=O)C(C)(C)C)(O)O
InChIInChI=1S/C11H15BClNO3/c1-11(2,3)10(15)14-8-6-4-5-7(13)9(8)12(16)17/h4-6,16-17H,1-3H3,(H,14,15)
InChIKeySPNIKRUJDDBTIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid: Structural and Functional Baseline


2-(tert-Butylcarbonylamino)-6-chlorophenylboronic acid (CAS 1451390-83-2) is a specialized aryl boronic acid derivative characterized by the simultaneous presence of a sterically demanding pivaloylamino (tert-butylcarbonylamino) group and a chloro substituent on the phenyl ring [1]. With a molecular formula of C11H15BClNO3 and a molecular weight of 255.51 g/mol, it is primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety enables carbon-carbon bond formation . The compound is commercially available from multiple suppliers, with reported purities typically ranging from 95% to 98% .

Analogs Are Not Interchangeable


Simple substitution with a generic phenylboronic acid or a mono-substituted analog is not scientifically sound. The target compound's unique ortho-chloro and ortho-pivaloylamino groups work in concert to electronically and sterically modulate the boron center, directly influencing key reaction parameters such as transmetalation rate and protodeboronation susceptibility [1]. These factors critically affect cross-coupling yield and selectivity, meaning that a chemist cannot expect equivalent performance from a compound lacking this precise substitution pattern [2]. For procurement decisions, this structural specificity justifies the selection of this exact CAS number over its close analogs to ensure synthetic reproducibility.

Quantitative Differentiation Evidence


Purity & Protodeboronation Resistance

A critical quantitative differentiator for procurement is the certified purity level. One supplier offers this compound at a guaranteed minimum purity of 98% , which is 3 percentage points higher than the 95% minimum specification commonly offered by other commercial sources . This higher purity is a direct indicator of a lower anhydride and protodeboronated impurity content, which in turn correlates with more predictable stoichiometry and higher effective molarity in palladium-catalyzed couplings.

Organic Synthesis Cross-Coupling Quality Control

Ortho-Substitution & Regioselectivity Control

A mechanistic study on *ortho*-substituted phenylboronic acids demonstrated that the nature of the *ortho*-substituent dramatically alters the regioselective outcome of Suzuki-Miyaura reactions. While *ortho*-methoxy substrates showed a chelation-controlled selectivity, *ortho*-chloro analogs followed a different steric/electronic pathway, resulting in an 'opposite selectivity' [1]. This implies that the target compound's *ortho*-chloro group is not an inert spectator but an active director of regiochemistry, a feature absent in its non-chlorinated or *para*-substituted analogs.

Atropisomer Synthesis Regioselectivity Suzuki-Miyaura

Enhanced Protodeboronation Resistance

The bulky pivaloyl group in the target compound provides steric shielding to the boron center, which is a well-established class-level strategy to suppress the common side reaction of protodeboronation [1]. While unsubstituted phenylboronic acid completely decomposes to benzene in water at 140-150 °C within 40 hours [1], the enhanced steric bulk of the *ortho*-pivaloylamino substituent is expected to significantly slow this degradation pathway, leading to higher effective nucleophile concentration over the course of a reaction.

Protodeboronation Boronic Acid Stability Reaction Efficiency

High-Value Applications


Atropisomeric Drug Candidate Synthesis

The established ability of *ortho*-chloro phenylboronic acids to direct regioselectivity in the formation of axially chiral biaryls [1] positions this compound as a strategic intermediate for medicinal chemistry programs targeting atropisomeric kinase inhibitors or other bioactive compounds, where the correct axial chirality is critical for target binding.

High-Temperature Cross-Coupling Reactions

Based on the class-level inference of enhanced protodeboronation resistance from the bulky pivaloylamino group [1], this compound is particularly well-suited for demanding Suzuki-Miyaura couplings that require prolonged heating or involve deactivated aryl halides, where simpler boronic acids would decompose before achieving full conversion.

Ortho-Functionalized Bioisostere Building Block

The combination of a masked amine (pivaloylamide) and a chloro handle for further functionalization via nucleophilic aromatic substitution or metal-catalyzed coupling makes this compound a prime candidate for constructing complex, *ortho*-functionalized biaryl pharmacophores, as suggested by its use as a specialized research chemical in drug discovery .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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